Biotin phosphoramidite (hydroxyprolinol)
Description
Context of Non-Nucleosidic Modifiers in Oligonucleotide Synthesis
Non-nucleosidic phosphoramidites are chemical reagents designed to introduce functionalities that are not present in natural nucleosides. wikipedia.org These modifiers can be incorporated at the 5'- or 3'-terminus of an oligonucleotide or internally within the sequence. wikipedia.orgyh-bio.infolumiprobe.com To be placed internally, a non-nucleosidic modifier must possess at least two hydroxyl groups: one is typically protected with a dimethoxytrityl (DMT) group, and the other carries the reactive phosphoramidite (B1245037) moiety, mimicking the structure of a natural nucleoside building block. wikipedia.org
The use of non-nucleosidic modifiers is a powerful strategy to introduce a vast range of chemical groups, including fluorescent dyes, quenchers, amino linkers, and affinity tags like biotin (B1667282), into synthetic oligonucleotides. wikipedia.orglumiprobe.com This chemical versatility significantly expands the utility of synthetic nucleic acids beyond their primary role as carriers of genetic information.
Significance of Biotinylation for Molecular Recognition and Affinity Applications
Biotinylation is the process of attaching biotin, a B-complex vitamin, to a molecule. The profound significance of biotinylation in molecular sciences stems from the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin (or avidin), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). glenresearch.com This bond is one of the strongest known non-covalent interactions in biology, forming rapidly and remaining stable under a wide range of pH, temperature, and denaturing conditions. thermofisher.com
This high-affinity interaction makes biotin-labeled oligonucleotides powerful tools for numerous applications, including:
Purification and Enrichment: Biotinylated oligonucleotides can be used to capture and isolate specific binding partners, such as DNA-binding proteins, from complex biological mixtures. thermofisher.com
Detection Assays: The biotin tag serves as a versatile handle for attaching reporter molecules, such as fluorescent dyes or enzymes, via a streptavidin conjugate for use in various assays like immunoassays and in situ hybridization. biosyn.com
Immobilization: Biotinylated DNA or RNA can be immobilized onto streptavidin-coated surfaces, such as magnetic beads or microplates, for a variety of solid-phase assays and diagnostic applications. thermofisher.com
The introduction of biotin into oligonucleotides is a cornerstone of modern molecular biology research, enabling sensitive detection and robust purification strategies. nih.gov
Role of Hydroxyprolinol Scaffold in Biotin Phosphoramidite Design
Biotin phosphoramidite (hydroxyprolinol) is a specific type of non-nucleosidic modifier that utilizes a backbone derived from hydroxyprolinol. yh-bio.infolumiprobe.comaxispharm.com This chiral scaffold provides a rigid and defined framework for the attachment of both the biotin moiety and the phosphoramidite group. The use of a hydroxyprolinol backbone has been explored for the synthesis of various modified oligonucleotides and DNA mimics. researchgate.netnih.gov
This particular phosphoramidite reagent is engineered to be compatible with standard automated DNA synthesis protocols. yh-bio.infoxinyanbm.com It typically features a dimethoxytrityl (DMT) group, which allows for the monitoring of coupling efficiency and aids in the purification of the final biotinylated oligonucleotide using standard techniques like reverse-phase high-performance liquid chromatography (HPLC) or cartridge purification. yh-bio.infolumiprobe.comaxispharm.com The design allows for the incorporation of the biotin label at the 5'-end, the 3'-end (often with the use of a universal support), or at internal positions within the oligonucleotide sequence without requiring special condensation or deprotection conditions. yh-bio.infolumiprobe.comaxispharm.com The hydroxyprolinol-based design contributes to the efficiency and versatility of introducing biotin into synthetic nucleic acids. buyolig.com
Data Tables
Table 1: Properties of Biotin Phosphoramidite (Hydroxyprolinol)
| Property | Value | Reference(s) |
| Chemical Formula | C₅₁H₇₁N₆O₈PS | axispharm.comlunanano.ca |
| Molecular Weight | 959.18 g/mol | axispharm.com |
| Purity | ≥95% (via HPLC-MS) | axispharm.comlunanano.ca |
| Appearance | White powder | xinyanbm.com |
| Solubility | Soluble in Acetonitrile (B52724) (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | xinyanbm.com |
| Storage Conditions | -20°C in the dark | yh-bio.infolumiprobe.comlunanano.ca |
Table 2: Applications of Biotinylated Oligonucleotides
| Application Area | Specific Use | Reference(s) |
| Affinity Purification | Isolation of DNA/RNA binding proteins, capture of specific nucleic acid sequences. | thermofisher.com |
| Detection Assays | Immunoassays, chemiluminescence assays, fluorescence in situ hybridization (FISH), qPCR probes. | biosyn.com |
| Immobilization on Solid Supports | Attachment to magnetic beads for separation, coating of microplates for high-throughput screening. | thermofisher.com |
| Molecular Diagnostics | Detection of disease-associated DNA/RNA. | glenresearch.com |
Properties
Molecular Formula |
C51H71N6O8PS |
|---|---|
Molecular Weight |
959.18 |
IUPAC Name |
N/A |
SMILES |
O=C(CCCCCNC(CCCC[C@H]1[C@](NC(N2)=O)([H])[C@]2([H])CS1)=O)N3[C@@H](C[C@@H](OP(N(C(C)C)C(C)C)OCCC#N)C3)CO[M]([3H])[2H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin phosphoramidite, hydroxyprolinol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Biotin Phosphoramidite Hydroxyprolinol
Chemical Synthesis of the Hydroxyprolinol Backbone
The synthesis of the hydroxyprolinol backbone is a critical first step that defines the stereochemistry and functionality of the final phosphoramidite (B1245037) reagent. The pyrrolidine (B122466) ring of hydroxyproline (B1673980) serves as a chiral scaffold, enabling precise spatial arrangement of the appended biotin (B1667282) and phosphoramidite moieties.
The stereochemistry of the hydroxyprolinol backbone is crucial for its function. The (2S,4R)-4-hydroxyproline isomer is a common starting material, valued for its natural abundance and well-defined stereocenters. acs.org Recognition of proline derivatives by biological systems is highly dependent on conformation and stereochemistry, making stereoselective synthesis paramount. acs.org
One powerful method for achieving high stereoselectivity is through biocatalysis. Ketoreductase (KRED) enzymes can be employed for the dynamic kinetic reduction of cyclic ketoesters to produce all four stereoisomers of 3-hydroxyproline (B1217163) with high diastereo- and enantioselectivity. sci-hub.se This enzymatic approach offers mild reaction conditions and straightforward product isolation. sci-hub.se
Chemical methods also provide robust routes to stereochemically pure hydroxyprolinol precursors. For example, starting from N-Cbz-trans-4-hydroxy-L-proline, multi-step syntheses involving protection, activation of the hydroxyl group (e.g., as a methyl xanthate ester), and subsequent stereospecific reactions can yield functionally diverse and stereochemically defined proline derivatives. biorxiv.orgnih.gov The conformation of the pyrrolidine ring, which is influenced by substituents, can be controlled through these synthetic strategies. acs.orgnih.gov
Table 1: Comparison of Stereoselective Synthesis Methods for Hydroxyproline Precursors
| Method | Key Features | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Biocatalytic Reduction | Uses ketoreductase (KRED) enzymes and a cofactor (e.g., NADP) on a ketoester precursor. | High diastereo- and enantioselectivity; mild reaction conditions; scalable. | Requires specific enzymes and cofactors. | sci-hub.se |
| Chemical Synthesis | Multi-step process from commercially available hydroxyproline, often involving protection, activation, and substitution reactions (e.g., Mitsunobu). | High versatility for introducing diverse functional groups; established and well-documented procedures. | May require multiple steps, harsh reagents, and chromatographic purification. | nih.gov |
The primary hydroxyl group (at the 5-position of the pyrrolidinemethanol) is typically protected with a 4,4'-dimethoxytrityl (DMT) group. biosearchtech.com This acid-labile group serves two main purposes: it prevents the primary alcohol from reacting during the subsequent phosphitylation step, and it provides a chromophore that facilitates the quantification of coupling efficiency and aids in the purification of the final oligonucleotide. wikipedia.orgatdbio.com
The secondary hydroxyl group (at the 3-position of the pyrrolidine ring) is the site for phosphitylation. This is achieved by reacting the DMT-protected hydroxyprolinol intermediate with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net This reaction introduces the reactive phosphoramidite moiety, which is stabilized by the diisopropylamino group and protected by the 2-cyanoethyl group. atdbio.comumich.edu The resulting compound is the final phosphoramidite reagent, ready for use in automated solid-phase oligonucleotide synthesis. wikipedia.org
Biotin Incorporation into Hydroxyprolinol-Based Phosphoramidite Reagents
The biotin moiety is typically introduced onto the hydroxyprolinol scaffold before the final phosphitylation step. This involves covalent attachment, often through a linker or spacer arm designed to minimize steric hindrance and ensure the biotin is accessible for binding to avidin (B1170675) or streptavidin. nih.gov
The most common strategy for covalently attaching biotin involves forming a stable amide bond. mdpi.com This is typically accomplished by reacting an amine-functionalized precursor with an activated form of biotin, such as biotin N-hydroxysuccinimide (NHS) ester. oup.comnih.gov
In the context of the hydroxyprolinol scaffold, the nitrogen atom of the pyrrolidine ring is the logical point of attachment. The synthesis often starts with a precursor where the pyrrolidine nitrogen is available for acylation. For example, a key intermediate, (3R,5S)-5-(4,4'-dimethoxytrityloxymethyl)pyrrolidin-3-ol, can be acylated with an activated biotin derivative that includes a linker arm. researchgate.net The reaction between the secondary amine of the pyrrolidine and the biotin-NHS ester proceeds efficiently to form a stable amide linkage.
Linker arms, or spacers, are incorporated between the hydroxyprolinol scaffold and the biotin molecule. These linkers are crucial as they spatially separate the biotin from the oligonucleotide backbone, which can improve the binding affinity of biotin to streptavidin by reducing steric interference. oup.com
Short aliphatic chains are frequently used as spacers due to their chemical stability and synthetic accessibility. A common example is a linker derived from 6-aminohexanoic acid. In one synthetic approach, the 6-amino group is first protected (e.g., as a trifluoroacetamide) and the carboxylic acid is activated for coupling to the pyrrolidine nitrogen. researchgate.net After deprotection of the terminal amine, it is reacted with an activated biotin derivative.
Another strategy involves using a 3-aminopropyl spacer. oup.com For instance, a precursor like N-biotinyl-3-aminopropyl solketal (B138546) can be synthesized and then further elaborated. The solketal is hydrolyzed to reveal a diol, which is then selectively protected (e.g., with a DMT group) and phosphitylated to create the final phosphoramidite reagent. oup.com These short, flexible linkers provide sufficient distance for effective biotin recognition without adding excessive bulk.
Table 2: Research Findings on Biotin Phosphoramidite (Hydroxyprolinol) Synthesis
| Component | Synthetic Step | Reagents/Intermediates | Purpose | Reference |
|---|---|---|---|---|
| Hydroxyprolinol Backbone | Stereoselective Synthesis | N-Cbz-trans-4-hydroxy-L-proline | Provides a chiral scaffold with defined stereochemistry. | biorxiv.org |
| Functional Group Manipulation | DMT Protection | 4,4'-dimethoxytrityl chloride (DMT-Cl) | Protects the primary hydroxyl group and aids in purification. | biosearchtech.comoup.com |
| Functional Group Manipulation | Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite moiety for oligonucleotide synthesis. | researchgate.net |
| Biotin Incorporation | Covalent Attachment | Biotin N-hydroxysuccinimide (NHS) ester | Forms a stable amide bond with the pyrrolidine nitrogen. | oup.com |
| Linker Arm Synthesis | Short Aliphatic Spacer | 6-aminohexanoic acid derivative | Provides a flexible spacer to minimize steric hindrance. | researchgate.net |
Design and Synthesis of Linker Arms within Biotin Phosphoramidite Constructs
Hydrophilic Polyethylene (B3416737) Glycol (TEG) Spacers
The incorporation of hydrophilic spacers, such as those based on polyethylene glycol (PEG), into biotin phosphoramidite reagents is a critical modification to improve their utility. Specifically, short triethylene glycol (TEG) units are commonly used. The inclusion of a TEG spacer serves two primary purposes: it enhances the aqueous solubility of the otherwise hydrophobic biotin-phosphoramidite conjugate and it extends the biotin moiety away from the oligonucleotide backbone, thereby reducing steric hindrance and improving its accessibility for binding to avidin or streptavidin. glenresearch.comglenresearch.com
The synthesis of a Biotin-TEG phosphoramidite applicable to a hydroxyprolinol core typically involves coupling a TEG derivative to both the biotin and the phosphoramidite scaffold. A common synthetic route starts with modifying one of the terminal hydroxyl groups of tetraethylene glycol into an amino group. nih.gov This amino-modified TEG can then be reacted with an activated biotin derivative, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester, to form a stable amide bond. The remaining terminal hydroxyl group of the TEG spacer is then available for phosphitylation. Alternatively, a phosphoramidite linker unit can be synthesized based on a glycerol (B35011) backbone where a biotin residue is attached through a tetraethylene glycol spacer arm. nih.gov This modular approach allows for the creation of linkers with varying lengths to suit specific applications. The resulting Biotin-TEG-phosphoramidite contains a 15-atom mixed-polarity spacer arm that is readily soluble in acetonitrile (B52724) for use in automated DNA synthesizers. glenresearch.comglenresearch.com
Advanced Chemical Modifications and Derivatives of Biotin Phosphoramidite (Hydroxyprolinol)
Further advancements in the chemical design of biotin phosphoramidites have led to the development of reagents with sophisticated functionalities, including conditional cleavage and signal amplification capabilities.
Synthesis of Photocleavable Biotin Phosphoramidites (PCB-Phosphoramidites)
Photocleavable Biotin (PCB) phosphoramidites are designed for applications requiring the reversible immobilization and subsequent release of biotinylated oligonucleotides. These reagents allow for the selective capture of target molecules on a streptavidin-coated support, followed by their release under mild conditions using UV light, leaving the purified oligonucleotide intact or with a 5'-phosphate group. nih.govresearchgate.net
The synthesis of a PCB-phosphoramidite involves integrating a photolabile linker between the biotin tag and the phosphoramidite group. oup.com A representative synthesis starts with a molecule containing the photolabile group, such as 5-(6-biotinamido-caproamidomethyl)-2-nitroacetophenone. oup.com This starting material already links biotin to the photoreactive 1-(2-nitrophenyl)ethyl moiety via a spacer arm. The ketone is then reduced to a secondary alcohol, which provides the hydroxyl group for the subsequent phosphitylation reaction to create the final phosphoramidite reagent. oup.com These reagents are fully compatible with standard automated solid-support oligonucleotide synthesis. nih.govresearchgate.net
The most common class of photolabile linkers used in PCB-phosphoramidites is based on the o-nitrobenzyl group. dtu.dk The general design incorporates an α-substituted 2-nitrobenzyl moiety. biosearchtech.com The photoreactive group is derivatized as a cyanoethyl phosphoramidite to make it suitable for automated DNA synthesis. biosearchtech.com
The efficiency of photocleavage can be tuned by modifying the substituents on the aromatic ring of the nitrobenzyl group. nih.gov The core structure consists of a biotin molecule connected through a spacer arm to the photoreactive 1-(2-nitrophenyl)ethyl group. oup.com This design ensures that upon cleavage, the biotin tag is removed cleanly, leaving the oligonucleotide with a terminal phosphate (B84403) group.
| Linker Type | Core Structure | Typical Cleavage Wavelength | Key Features |
| o-Nitrobenzyl | 1-(2-nitrophenyl)ethyl | 300-365 nm nih.govmdpi.com | Widely used, well-understood mechanism, releases oligo with 5'-phosphate. glenresearch.com |
| Coumarin-based | Coumarin-4-ylmethyl | 400-475 nm mdpi.com | Cleavable at longer, less damaging wavelengths. |
| Thioacetal-based | Thionitrobenzyl | 365 nm | Employs a different cleavage mechanism for specific applications. mdpi.com |
This table summarizes common photolabile linkers used in phosphoramidite chemistry.
The photochemical cleavage of o-nitrobenzyl-based linkers proceeds through a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism. dtu.dk Upon irradiation with near-UV light (typically 300-350 nm), the nitro group is excited. researchgate.net The excited nitro group then abstracts a hydrogen atom from the benzylic carbon adjacent to the oligonucleotide, forming an aci-nitro intermediate. dtu.dk This intermediate is unstable and rapidly rearranges, leading to the cleavage of the phosphodiester bond connecting the linker to the oligonucleotide. oup.com The process results in the formation of an o-nitrosobenzaldehyde or ketone derivative and the release of the oligonucleotide, which is typically left with a 5'-monophosphate group. oup.comglenresearch.com The cleavage reaction is generally efficient and can be completed in minutes under appropriate irradiation. nih.govresearchgate.net
Development of Branching Biotin Phosphoramidites for Multiple Biotinylation
To enhance the signal in detection assays, branching biotin phosphoramidites have been developed to introduce multiple biotin molecules at a specific site on an oligonucleotide. glenresearch.com This strategy amplifies the number of streptavidin molecules that can bind to a single probe, thereby increasing assay sensitivity.
The synthesis of these branching phosphoramidites relies on a central scaffold that allows for the attachment of multiple biotin units. One approach utilizes a branched hydrocarbon backbone modified to extend the biotin away from the branching point. glenresearch.com Another common scaffold is derived from glycerol or other poly-hydroxyl compounds. For instance, a phosphoramidite linker unit based on a glycerol backbone can be synthesized. nih.gov In such a structure, two hydroxyl groups of the glycerol are used to attach biotin moieties (often via TEG spacers), while the third is converted into the phosphoramidite for coupling to the oligonucleotide. These reagents can be added in multiple cycles during synthesis to further increase the density of biotinylation. glenresearch.com Some designs are protected with a t-butylbenzoyl group on the biotin ring to prevent unwanted side reactions at this active position during synthesis. glenresearch.com
Integration with Biorthogonal Chemical Tagging (e.g., Click Chemistry Analogues)
The integration of biorthogonal chemical handles, such as azides and alkynes for "click chemistry," into biotin phosphoramidites creates powerful dual-functional reagents. biosearchtech.com These reagents allow for the initial biotin-based capture and purification of biomolecules, followed by a secondary chemical ligation to other molecules or surfaces.
The synthesis involves creating a phosphoramidite that contains three key components: the biotin group, the biorthogonal handle (e.g., an azide), and the phosphoramidite moiety. For example, a Biotin-PEG-azide reagent can be synthesized where biotin is attached to a hydrophilic PEG linker which terminates in an azide (B81097) group. lumiprobe.com This molecule can then be attached to a hydroxyprolinol or other scaffold that is subsequently phosphitylated. The resulting phosphoramidite enables the introduction of both a biotin and a clickable azide onto an oligonucleotide in a single step. These azide- or alkyne-modified oligonucleotides can then undergo highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions with molecules bearing the complementary functional group. medchemexpress.com This approach is widely used for labeling, imaging, and constructing complex biomolecular conjugates. biosearchtech.com
Implementation of Biotin Phosphoramidite Hydroxyprolinol in Automated Oligonucleotide Synthesis
Compatibility with Standard Solid-Phase Oligonucleotide Synthesis Protocols
Biotin (B1667282) phosphoramidite (B1245037) (hydroxyprolinol) is engineered for seamless integration into the standard four-step cycle of phosphoramidite chemistry: deblocking, coupling, capping, and oxidation. nih.gov This compatibility ensures that its incorporation does not necessitate significant alterations to established synthesis workflows. The phosphoramidite is readily soluble in anhydrous acetonitrile (B52724), the standard diluent used in oligonucleotide synthesis, which is a critical factor for its use in automated synthesizers. sierrabio.comglenresearch.com Furthermore, it does not require special deprotection conditions, being compatible with standard ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) treatments used to cleave the oligonucleotide from the solid support and remove protecting groups. oup.com
The efficiency of the coupling reaction is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. nih.gov Research on a photocleavable biotin phosphoramidite demonstrated a high coupling efficiency, typically ranging from 95% to 97%, as determined by trityl cation conductance monitoring. oup.comresearchgate.net While specific data for the hydroxyprolinol variant is not extensively published, its structural similarities to other biotin phosphoramidites suggest comparable high-efficiency coupling.
The reaction kinetics, particularly the coupling time, are also a key consideration. For many standard biotin phosphoramidites, a coupling time of 2 minutes is recommended. nih.gov However, for some modified phosphoramidites, such as a photocleavable biotin phosphoramidite, it is recommended to increase the coupling time by 120 seconds to ensure optimal incorporation. oup.comresearchgate.net The rate of the coupling reaction is significantly influenced by the choice of activator. nih.govnih.gov
Interactive Data Table: Representative Coupling Parameters for Biotin Phosphoramidites This table presents generally accepted parameters for biotin phosphoramidites; specific conditions for the hydroxyprolinol variant may vary.
| Parameter | Typical Value/Range | Activator | Reference |
| Coupling Efficiency | 95-97% | Tetrazole | oup.comresearchgate.net |
| Standard Coupling Time | 2 minutes | Not Specified | nih.gov |
| Extended Coupling Time (for modified amidites) | + 120 seconds | Not Specified | oup.comresearchgate.net |
The choice and concentration of the activator are pivotal in optimizing the coupling step. Common activators used in oligonucleotide synthesis include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT), and more nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI). researchgate.nettcichemicals.comglenresearch.com DCI has been shown to double the coupling rate compared to 1H-tetrazole for standard nucleoside phosphoramidites. nih.govnih.govglenresearch.com This is attributed to its higher nucleophilicity. nih.govnih.govglenresearch.com
For general-purpose synthesis of short oligonucleotides, ETT is often recommended. sierrabio.com For longer oligonucleotides or larger-scale synthesis, DCI may be preferred due to its ability to drive the reaction to completion even with a lower excess of phosphoramidite. glenresearch.com The optimal concentration for DCI in routine small-scale synthesis is typically 0.25 M. glenresearch.com Some protocols for modified phosphoramidites utilize a 0.25 M solution of ETT as the activator. nih.gov The concentration of the biotin phosphoramidite itself is also a key parameter, with 0.1 M in anhydrous acetonitrile being a commonly used concentration. nih.govoup.com
Interactive Data Table: Activator Characteristics in Oligonucleotide Synthesis
| Activator | pKa | Key Characteristics | Typical Concentration |
| 1H-Tetrazole | 4.8 | Standard activator, acts as both a weak acid and a nucleophile. | 0.45 M - 0.5 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than 1H-tetrazole, often used for sterically hindered phosphoramidites. | 0.25 M - 0.75 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole, leading to faster coupling rates. | 0.25 M - 1.1 M |
Strategic Placement of Biotin Phosphoramidite (Hydroxyprolinol) within Oligonucleotides
A significant advantage of Biotin phosphoramidite (hydroxyprolinol) is its versatility in labeling different positions within an oligonucleotide sequence. sierrabio.comresearchgate.netnih.gov This allows for the tailored design of biotinylated probes and primers for a variety of applications.
Labeling the 5'-terminus is the most common strategy for incorporating biotin. nih.gov This is achieved by performing a final coupling cycle with the biotin phosphoramidite after the desired oligonucleotide sequence has been synthesized. researchgate.netnih.gov The presence of a dimethoxytrityl (DMT) protecting group on the biotin phosphoramidite allows for the monitoring of the coupling efficiency of the label and facilitates purification of the final product via reversed-phase HPLC or cartridge methods. glenresearch.com This on-column, automated incorporation is generally more efficient and less labor-intensive than post-synthesis conjugation methods. nih.gov
Biotin phosphoramidite (hydroxyprolinol) can be used to label the 3'-end of an oligonucleotide when used in conjunction with a universal controlled pore glass (CPG) solid support. sierrabio.comresearchgate.netnih.gov In this approach, the synthesis begins with the universal support, and the first coupling reaction is performed with the biotin phosphoramidite. The remainder of the oligonucleotide is then synthesized in the standard 3' to 5' direction. This method provides a straightforward way to introduce a 3'-biotin label without the need for a specialized biotin-derivatized CPG. glenresearch.com
The non-nucleosidic nature of Biotin phosphoramidite (hydroxyprolinol) also permits its incorporation at internal positions within the oligonucleotide sequence. sierrabio.comresearchgate.netnih.gov This is achieved by programming the DNA synthesizer to perform a coupling cycle with the biotin phosphoramidite at the desired point in the sequence. This creates an abasic site with a biotin modification. While this approach can be useful, it is important to consider that the introduction of a non-nucleosidic linker may cause some disruption to the hybridization properties of the oligonucleotide. glenresearch.com An alternative for internal labeling is the use of a biotin-modified thymidine (B127349) phosphoramidite (Biotin-dT), which introduces the biotin via a modified base, potentially causing less disruption to the duplex. glenresearch.comglenresearch.com
Post-Synthetic Processing and Purification of Biotinylated Oligonucleotides
Following the automated solid-phase synthesis of an oligonucleotide incorporating a biotin phosphoramidite, a series of post-synthetic processing steps are essential to yield a final product suitable for downstream applications. These steps involve the cleavage of the oligonucleotide from the solid support, removal of all protecting groups from the nucleobases and phosphate (B84403) backbone, and subsequent purification to isolate the full-length, biotin-labeled product from failure sequences and other impurities. The choice of methodology is dictated by the stability of the incorporated modifications, including the biotin linker, and the purity requirements of the final application. For oligonucleotides modified with Biotin Phosphoramidite (hydroxyprolinol), which is built upon a stable hydroxyprolinol backbone, standard post-synthetic processing conditions are generally applicable. lumiprobe.comantibodies.com
Deprotection Strategies Compatible with Biotin Moiety
Standard deprotection is typically achieved using concentrated aqueous ammonium hydroxide at elevated temperatures. nih.gov However, for more rapid deprotection or for oligonucleotides with sensitive modifications, alternative reagents are employed. A widely used alternative is a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can significantly reduce deprotection times. glenresearch.comacs.org For highly sensitive oligonucleotides, "UltraMILD" conditions, such as using potassium carbonate in methanol, can be used in conjunction with base-labile protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG. glenresearch.com The stability of the hydroxyprolinol linker ensures the integrity of the biotin tag during these standard cleavage and deprotection procedures. lumiprobe.comantibodies.comnih.gov
| Deprotection Reagent | Typical Conditions | Notes |
|---|---|---|
| Ammonium Hydroxide (28-30%) | 55°C for 8-17 hours | Traditional, standard method. mdpi.comCurrent time information in Washington, DC, US. Effective for standard DNA and stable modifications. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10-15 minutes or Room Temp for 2 hours | "UltraFAST" deprotection. glenresearch.comacs.org Requires compatible protecting groups (e.g., Ac-dC instead of Bz-dC) to prevent base modification. acs.org |
| Potassium Carbonate (0.05M in Methanol) | Room Temperature for 2-4 hours | "UltraMILD" conditions. glenresearch.com Used for very sensitive modifications and requires UltraMILD base protecting groups. |
| t-Butylamine/Water (1:3 v/v) | 60°C for 6 hours | Alternative mild condition, useful for certain dye-labeled oligonucleotides. glenresearch.com |
Functional Applications and Research Utility in Molecular Biology and Biotechnology
Advanced Labeling and Probing in Biological Systems
The ability to attach biotin (B1667282) to oligonucleotides has revolutionized the development of non-radioactive probes for detecting and quantifying nucleic acids in various biological assays.
Biotinylated DNA and RNA probes are central to many molecular diagnostic assays for infectious diseases and genetic disorders. nih.gov These probes offer significant advantages over traditional radiolabeled probes, including enhanced stability, improved safety, and simpler detection protocols. springernature.com
The principle involves the hybridization of a biotin-labeled probe to a specific target sequence in a patient sample. The presence of the bound probe is then visualized using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction. springernature.com
Detailed Research Findings: Chikungunya Virus Detection A notable example is the development of a biotinylated DNA probe for the diagnosis of Chikungunya virus (CHIKV). nih.gov In one study, a highly sensitive and specific probe targeting the E1 structural gene of CHIKV was synthesized. nih.gov The performance of this biotinylated probe was compared with a standard quantitative PCR (qPCR) method, demonstrating its potential as a reliable diagnostic tool. nih.gov
Table 1: Performance of a Biotinylated DNA Probe for Chikungunya Virus (CHIKV) Detection
| Performance Metric | Result | Citation |
| Target | E1 structural gene of CHIKV | nih.gov |
| Sensitivity | Picogram levels of target nucleic acid | nih.gov |
| Accordance with qRT-PCR | 99% | nih.gov |
| Diagnostic Sensitivity | 99% | nih.gov |
| Diagnostic Specificity | 98% | nih.gov |
| Cross-Reactivity | No cross-reaction with Dengue, Japanese Encephalitis, or other related viruses | nih.gov |
This data highlights that biotinylated probes can achieve sensitivity and specificity comparable to gold-standard molecular methods, offering a promising and economical format for molecular diagnostics. nih.gov
Incorporating a biotin label into PCR primers using biotin phosphoramidite (B1245037) during synthesis enables a wide range of downstream applications. oup.comglenresearch.com The biotin tag is typically added to the 5'-end of the primer to avoid interfering with the polymerase-mediated extension. idtdna.com
Key applications include:
Purification of PCR Products: Biotinylated PCR products can be easily separated from the rest of the reaction components (including non-biotinylated primers and dNTPs) using streptavidin-coated magnetic beads. oup.comthermofisher.com This is particularly useful for preparing pure templates for sequencing or cloning.
Solid-Phase Sequencing: In techniques like pyrosequencing, a biotinylated primer is used in the PCR. The resulting biotinylated strand is captured on a streptavidin-coated solid support, and the non-biotinylated strand is removed. This provides the single-stranded template required for the sequencing-by-synthesis reaction. nih.gov
Detection Assays: Biotinylated primers are used in various assay formats, such as lateral flow assays (LFA), where the captured amplicon can be detected colorimetrically. For example, in an RT-LAMP-LFA for SARS-CoV-2 detection, a biotinylated probe was used to hybridize to the amplicon, which was then captured on a streptavidin line on the LFA strip. mdpi.com
Affinity Purification of Full-Length Oligonucleotides: Photocleavable biotin phosphoramidites have been developed to aid in the purification of synthetic oligonucleotides. A photocleavable biotin label is attached to the 5'-end, allowing the full-length product to be captured by streptavidin. After washing away shorter, failed sequences, the purified oligonucleotide is released by UV light exposure. nih.govoup.com
Utility in Single-Nucleotide Polymorphism (SNP) Genotyping via Mass Spectrometry
The integration of biotin into oligonucleotides is a key enabling technology for certain Single-Nucleotide Polymorphism (SNP) genotyping methods that rely on Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govnih.govresearchgate.net The core principle involves using the biotin tag for affinity purification of DNA fragments prior to mass analysis, which is crucial for obtaining clean and accurate results. nih.gov
In these workflows, a primer extension reaction is performed where the extended products are terminated with biotinylated dideoxynucleotides. nih.gov These biotin-labeled fragments are then selectively captured on a solid support coated with streptavidin, such as magnetic beads. genelink.comnih.gov This capture step effectively isolates the correctly terminated DNA fragments from a complex mixture containing salts, enzymes, and unextended or falsely terminated primers, which could otherwise interfere with mass spectrometry readings. nih.gov
After purification, the captured fragments can be released and analyzed by MALDI-TOF MS. The mass of the fragment reveals which nucleotide was incorporated at the SNP site, thereby identifying the allele. researchgate.net In some advanced methods, photocleavable biotin phosphoramidites are used, allowing the labeled oligonucleotide to be released from the streptavidin support by irradiation with light, which can simplify automation. nih.gov This combination of biotin-based affinity purification and mass spectrometry provides a high-resolution and accurate platform for high-throughput SNP analysis. nih.govresearchgate.net
Engineering of Modified Nucleic Acids for Functional Studies
The chemical versatility of Biotin phosphoramidite (hydroxyprolinol) makes it an invaluable tool for engineering modified nucleic acids to probe their biological functions. Its ability to be incorporated at any position within an oligonucleotide allows for the creation of tailored DNA and RNA molecules for a variety of experimental needs. genelink.com
Biotin phosphoramidite (hydroxyprolinol) is instrumental in the construction of multifunctional nucleic acid conjugates, which are engineered molecules featuring multiple chemical groups to perform specific tasks. The ability to place biotin at internal or terminal locations allows it to serve as a foundational anchor point for building more complex structures. genelink.com
Research has demonstrated the synthesis of oligonucleotides carrying multiple biotin units at the 5'-end. nih.gov Such constructs, sometimes referred to as "dual biotin" or "multi-biotin" modifications, can exhibit a higher binding affinity for streptavidin compared to a single biotin, which is critical for applications requiring very stable immobilization, especially at elevated temperatures. genelink.com By using phosphoramidites capable of branching, multiple biotins can be introduced at a single terminus. glenresearch.com These multi-biotinylated oligonucleotides can serve as scaffolds, allowing for the subsequent attachment of other functional moieties, such as fluorescent dyes or therapeutic agents, creating a truly multifunctional conjugate. For instance, a probe could be designed with an internal biotin for immobilization, a 5'-fluorophore for detection, and a 3'-modification for stability.
The precise placement of a biotin tag using the hydroxyprolinol-based phosphoramidite is a powerful strategy for investigating the structure-function relationships of nucleic acids. By tethering an oligonucleotide to a streptavidin-coated surface (e.g., beads, plates, or biosensors) via a specifically positioned biotin, researchers can design experiments to probe complex biological interactions. genelink.comglenresearch.com
For example, this immobilization strategy is central to studying protein-DNA or protein-RNA interactions. glenresearch.com A biotinylated oligonucleotide representing a specific binding site can be immobilized and used as "bait" to pull down its corresponding binding proteins from a crude cell extract. genelink.com Because the biotin-streptavidin interaction is extremely stable, stringent washing conditions can be applied to remove non-specific binders, allowing for the isolation and identification of true interaction partners. genelink.com
Furthermore, the structure of the linker attaching the biotin can be significant. Studies have shown that the spacing of biotin moieties can directly impact the efficiency of detection in certain assay formats, highlighting how the physical structure of the modified nucleic acid influences its functional utility. nih.gov This approach has been used to study complex biological processes, such as the mechanism of Xist long non-coding RNA in chromosomal silencing by capturing the RNA and its protein partners. glenresearch.com
Oligonucleotides used in biological systems are susceptible to degradation by nucleases. idtdna.com In serum, 3'-exonucleases are a primary source of this degradation. idtdna.com Modifying the 3'-terminus of an oligonucleotide is a common and effective strategy to confer resistance to these enzymes.
The introduction of a non-nucleosidic moiety, such as the bulky biotin-hydroxyprolinol group, at the 3'-end of an oligonucleotide sterically hinders the approach of 3'-exonucleases. nih.gov Because these enzymes specifically recognize and cleave the phosphodiester bonds of natural nucleotides, the presence of an unnatural chemical structure at the terminus blocks their activity. nih.gov Research has shown that a 3'-biotin modification, when bound by the protein avidin (B1170675) (a functional equivalent of streptavidin), can offer complete protection against serum 3'-exonucleases. nih.gov Even without the binding protein, bulky 3'-modifications like C3 spacers are known to inhibit 3'-exonuclease degradation. idtdna.com This enhanced stability is crucial for applications like antisense therapy and diagnostics, where the oligonucleotide must remain intact in a cellular environment to exert its function. idtdna.comnih.gov
Data Tables
Table 1: Applications of Biotin Phosphoramidite (hydroxyprolinol) in Molecular Biology
| Application Area | Specific Use Case | Key Principle |
|---|---|---|
| SNP Genotyping | Purification of primer extension products for MALDI-MS analysis | Biotin tag allows for affinity capture on streptavidin beads, removing interfering contaminants. nih.gov |
| Multifunctional Conjugates | Creation of probes with multiple reporter groups | Serves as an anchor point for attaching other molecules; multiple biotins can amplify signals. genelink.comnih.gov |
| Structure-Function Studies | Immobilization of nucleic acids for protein binding assays | Specific tethering to surfaces enables pull-down assays and interaction analysis. genelink.comglenresearch.com |
| Oligonucleotide Stability | Protection against nuclease degradation | A bulky, non-nucleosidic 3'-end modification blocks the action of 3'-exonucleases. nih.govnih.gov |
Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | Biotin phosphoramidite (hydroxyprolinol) | | Streptavidin | | Avidin | | Biotinylated dideoxynucleotides | | Phosphotyrosine | | C3 Spacer |
Analytical Characterization and Quality Control of Biotinylated Oligonucleotides
Spectroscopic Analysis of Modified Oligonucleotides
Spectroscopic techniques are fundamental for elucidating the structure of the modified oligonucleotide and determining its concentration accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 31P) for Structural Elucidation
¹H NMR spectra are used to identify protons specific to the biotin (B1667282) molecule and the hydroxyprolinol linker, which have characteristic chemical shifts distinct from those of the nucleobases and the sugar-phosphate backbone. nih.govnih.gov For example, specific proton signals from the biotin ring and the prolinol linker can confirm successful conjugation.
³¹P NMR is particularly valuable for analyzing the oligonucleotide backbone. nih.gov The phosphoramidite (B1245037) starting material exhibits a characteristic signal in the range of 140-155 ppm. magritek.com Upon oxidation, this is converted to a phosphodiester linkage within the oligonucleotide backbone, which resonates in a distinct region around 0 ppm. nih.gov This clear shift confirms the successful coupling reaction. Furthermore, ³¹P NMR can be used to quantify the ratio of desired phosphodiester (PO) linkages to any potential phosphorothioate (B77711) (PS) linkages if modified backbones are used. sfu.ca
| Nucleus | Structural Moiety | Typical Chemical Shift (δ) Range (ppm) | Information Yielded |
|---|---|---|---|
| ³¹P | Phosphoramidite (pre-coupling) | ~140 – 155 | Confirms identity of starting reagent. magritek.com |
| ³¹P | Phosphodiester Linkage (post-coupling) | ~ -1 – 1 | Confirms successful coupling and backbone integrity. nih.gov |
| ¹H | Oligonucleotide Imino Protons | ~12 – 15 | Confirms duplex formation and base-pairing. nih.gov |
| ¹H | Oligonucleotide Aromatic/Anomeric Protons | ~5 – 8.5 | Fingerprint region for oligonucleotide sequence identity. biorxiv.org |
| ¹H | Biotin Protons | ~1.3 – 4.5 | Confirms presence of the biotin moiety. hmdb.cawisc.edu |
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is the most common method for determining the concentration of oligonucleotides in solution. edpsciences.org This technique relies on the principle that the heterocyclic nucleobases absorb ultraviolet light with a maximum absorbance (λmax) typically around 260 nm. atdbio.com The concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at 260 nm (A₂₆₀), c is the concentration, l is the path length of the cuvette, and ε is the molar extinction coefficient. atdbio.com
The molar extinction coefficient is a unique property of each oligonucleotide that depends on its specific sequence and composition. eurofinsgenomics.co.ineurofinsgenomics.eu It can be accurately predicted using the nearest-neighbor model, which sums the extinction coefficients for all adjacent dinucleotide pairs and subtracts the coefficients for the individual internal bases. atdbio.com When a modification like biotin is introduced, its contribution to absorbance at 260 nm must be considered for an accurate quantification. eurogentec.com The final concentration is typically expressed in molarity (e.g., µM) or in mass per volume (e.g., µg/mL).
| Parameter | Value/Formula | Description |
|---|---|---|
| Measurement Wavelength | 260 nm | The wavelength of maximum absorbance for nucleic acids. edpsciences.org |
| Beer-Lambert Law | Concentration (c) = A₂₆₀ / (ε × l) | Core formula for calculating concentration from absorbance. atdbio.com |
| Molar Extinction Coefficient (ε₂₆₀) | ε₂₆₀ = Σ(Nearest Neighbor Pairs) - Σ(Individual Bases) + ε(Modification) | Calculated based on sequence composition for accuracy. eurogentec.com |
| Purity Check | A₂₆₀/A₂₈₀ Ratio | A ratio of ~1.8 is generally accepted for pure DNA oligonucleotides. |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of a biotinylated oligonucleotide by providing a precise measurement of its molecular weight. It is also highly effective for assessing the purity of the sample by detecting any synthesis byproducts or unreacted starting materials.
HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for both the purification and analysis of synthetic oligonucleotides. spectroscopyonline.com The HPLC component separates the full-length, biotinylated product from shorter "failure sequences" and other impurities based on differences in hydrophobicity and charge. lcms.cz Ion-pair reversed-phase (IP-RP) HPLC is the most common separation technique. nih.gov This method uses mobile phases containing an ion-pairing agent, such as triethylamine (B128534) (TEA), and a buffering agent, like hexafluoroisopropanol (HFIP), to improve retention and resolution on a C18 column. spectroscopyonline.comlcms.cz
The eluent from the HPLC is directed into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge (m/z) ratio. spectroscopyonline.com This provides an accurate molecular weight for the main product, confirming the addition of the biotin phosphoramidite, and identifies the mass of any impurities. nih.gov
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| LC Mode | Ion-Pair Reversed-Phase (IP-RP) | Separates oligonucleotides by length and hydrophobicity. lcms.cz |
| Stationary Phase | C18 or C8 silica | Provides hydrophobic surface for retention. |
| Mobile Phase A | Aqueous buffer with ion-pairing agents (e.g., 8-15 mM TEA, 100-400 mM HFIP) | Enables retention and elution of negatively charged oligonucleotides. spectroscopyonline.comwiley.com |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Elutes the bound oligonucleotides from the column. |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode | Generates multiply charged ions suitable for MS analysis of large molecules. spectroscopyonline.com |
| Expected Result | Mass spectrum confirming theoretical MW of biotinylated oligo | Verifies successful conjugation and product identity. |
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and highly accurate method for determining the molecular weight of oligonucleotides. umich.edu It is particularly useful for quality control due to its speed, sensitivity, and simple spectrum interpretation, which typically shows singly charged ions. umich.edu
In this technique, the oligonucleotide sample is co-crystallized with a UV-absorbing matrix, such as 3-hydroxypicolinic acid (3-HPA). edpsciences.org A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass, allowing for precise molecular weight determination. shimadzu.com This analysis can quickly confirm the presence of the full-length biotinylated product and reveal the presence of any failure sequences or other adducts. edpsciences.org While powerful, successful analysis requires careful sample preparation to remove salts that can interfere with ionization. nih.gov
| Parameter | Typical Reagent/Setting | Purpose |
|---|---|---|
| Matrix | 3-Hydroxypicolinic Acid (3-HPA) | Absorbs laser energy and facilitates soft ionization of the oligonucleotide. edpsciences.org |
| Additives | Ammonium (B1175870) Citrate, Fucose | Reduces salt adducts and minimizes fragmentation, improving spectral quality. acs.org |
| Ionization Mode | Negative or Positive Linear Mode | Detects the charged oligonucleotide molecules. |
| Mass Analyzer | Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. shimadzu.com |
| Expected Result | A major peak corresponding to the [M-H]⁻ or [M+H]⁺ of the final product | Confirms the molecular weight of the biotinylated oligonucleotide. umich.edu |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Biotin (B1667282) Phosphoramidite (B1245037) (Hydroxyprolinol) Derivatives
The core structure of biotin phosphoramidite, featuring a hydroxyprolinol linker, is being reimagined to move beyond permanent biotinylation. lumiprobe.com Research is geared towards introducing cleavable and reversible functionalities, allowing for the controlled capture and release of target biomolecules. This evolution is critical for applications requiring the recovery of viable cells or intact protein complexes after affinity purification.
A significant area of development is the incorporation of photocleavable linkers into biotin phosphoramidite structures. These reagents allow for the immobilization of biotinylated biomolecules onto streptavidin supports and their subsequent release through irradiation with UV light at specific wavelengths. lifetein.comnih.gov This method offers a mild and efficient elution strategy that avoids the harsh chemical or thermal conditions required to denature the strong biotin-streptavidin interaction. lifetein.com
Research has led to the design of various photocleavable (PC) linkers, such as those based on the 2-nitrobenzyl moiety, which can be integrated into nucleotide analogues and phosphoramidites. nih.gov For instance, a photocleavable biotin phosphoramidite, often referred to as PC Biotin, enables the synthesis of oligonucleotides that can be captured and then released from a solid phase upon light exposure. nih.govglenresearch.com This technology has been successfully integrated into advanced diagnostic platforms. glenresearch.com The SOMAscan™ assay, for example, uses aptamers modified with a PC Biotin reagent to measure thousands of proteins from biological samples. glenresearch.com The process involves capturing aptamer-protein complexes on streptavidin beads, washing away unbound proteins, and then releasing the complexes by cleaving the photocleavable linker with UV light for quantification. glenresearch.com
| Photocleavable Reagent Type | Linker Chemistry Example | Cleavage Condition | Application Example | Reference |
| PC Biotin Phosphoramidite | 2-Nitrobenzyl | UV Light (~340-365 nm) | Release of oligonucleotides from solid support | nih.govglenresearch.com |
| Photocleavable Biotin-Linker | 8-Quinolinyl Benzenesulfonate | UV Light (~313 nm) | Photoisolation of ligand-receptor complexes | nih.gov |
| dUTP-PC-Biotin | 2-Nitrobenzyl | UV Light (~340 nm) | DNA analysis by mass spectrometry | nih.gov |
This table presents examples of photocleavable biotin reagents and their applications.
To overcome the limitations of the nearly irreversible biotin-streptavidin bond, researchers are actively developing biotin analogs that allow for either reversible binding or cleavage under mild conditions. researchgate.netnih.gov These next-generation reagents are crucial for applications where the recovery of the captured biomolecule in its native state is paramount.
One major approach involves chemical cleavage. Reagents such as Sulfo-NHS-SS-Biotin incorporate a disulfide bond in the spacer arm, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT). nih.gov Other designs include linkers based on the Dde protecting group, which allows for efficient release under gentle conditions, or linkers that contain a masked trypsin cleavage site to remove the tag before mass spectrometry analysis. researchgate.net
Another strategy focuses on modifying the biotin molecule itself to weaken its interaction with streptavidin, enabling reversible binding. researchgate.netrsc.org By replacing the hydrogen-bond donor NH groups of biotin's cyclic urea (B33335) moiety with oxygen, researchers have created analogs like biotin carbonate and biotin carbamate. nih.gov These analogs exhibit significantly higher dissociation constants (KD) compared to native biotin, allowing for dissociation and elution under non-denaturing conditions. nih.gov Similarly, desthiobiotin, an analog lacking the sulfur atom, binds with lower affinity and can be displaced by the addition of free biotin. glenresearch.com Mutant forms of avidin (B1170675), such as "switchavidin," have also been engineered to exhibit reversible biotin binding, further expanding the toolkit for dynamic molecular applications. researchgate.net
| Analog/Reagent | Mechanism | Release/Reversal Condition | Key Feature | Reference |
| Sulfo-NHS-SS-Biotin | Chemical Cleavage | Reducing agents (e.g., DTT) | Thiol-cleavable disulfide bond in spacer arm | nih.gov |
| Dde-based Linker | Chemical Cleavage | Mild conditions (e.g., hydrazine) | Efficient release of protein targets | researchgate.net |
| Desthiobiotin | Reversible Binding | Competition with free biotin | Lower binding affinity than biotin | glenresearch.com |
| Biotin Carbonate / Carbamate | Reversible Binding | Non-denaturing conditions | Altered H-bonding reduces binding affinity | nih.gov |
This table summarizes different approaches to achieving reversible or cleavable biotinylation.
Expansion of Bioconjugation Chemistries Utilizing Biotin Phosphoramidite Scaffolds
The hydroxyprolinol core of biotin phosphoramidite serves as a versatile scaffold not just for biotinylation, but also for the development of more complex bioconjugates. lumiprobe.comantibodies.com The field is moving toward using this and similar scaffolds to create multifunctional molecules by leveraging an expanding repertoire of bioconjugation chemistries. acs.org These advanced methods allow for the precise attachment of various moieties—such as fluorophores, therapeutic agents, or targeting ligands—to oligonucleotides, enhancing their functionality for therapeutic and diagnostic purposes. acs.org
A key trend is the integration of "click chemistry," particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), into oligonucleotide synthesis. nih.gov By modifying the phosphoramidite scaffold to include an alkyne or azide (B81097) group, researchers can easily and efficiently "click" on any molecule containing the corresponding functional group post-synthesis. This modular approach facilitates the creation of diverse and complex oligonucleotide conjugates. For example, biotin has been conjugated to the surface of polymeric micelles using in situ click chemistry, demonstrating the power of this method for creating functional nanomaterials. nih.gov Applying this logic to phosphoramidite chemistry allows for the synthesis of biotinylated oligonucleotides that can be further functionalized, opening new avenues for creating sophisticated biohybrid structures.
Integration into Novel High-Throughput Screening and Diagnostics Platforms
The unique capabilities of biotin phosphoramidite derivatives, especially those with cleavable linkers, are becoming integral to the development of novel high-throughput screening (HTS) and diagnostic platforms. glenresearch.comnih.gov HTS methodologies are essential in the diagnostics and pharmaceutical industries for rapidly screening vast numbers of molecules to identify "hits" for drug discovery or to select optimal reagents, such as antibody pairs. nih.govcolumbiabiosciences.com
The integration of biotin phosphoramidite-modified oligonucleotides is exemplified by aptamer-based screening platforms. glenresearch.com Aptamers, which are short single-stranded DNA or RNA molecules, can be synthesized with a biotin phosphoramidite at one end for immobilization and another functional group (like a fluorophore) at the other. The SOMAscan™ proteomic assay utilizes SOMAmer® (Slow Off-Rate Modified Aptamer) reagents that are modified with a fluorophore and a photocleavable biotin linker. glenresearch.com This design allows for:
Immobilization of thousands of different aptamers on streptavidin-coated beads.
Capture of specific target proteins from a complex biological sample.
Washing to remove non-specific binders.
Release of the aptamer-protein complexes via photocleavage for quantification on a microarray. glenresearch.com
This powerful combination of a specific binding agent (aptamer) synthesized with a versatile capture/release tag (PC Biotin) enables the highly multiplexed and sensitive measurement of thousands of proteins simultaneously, revolutionizing biomarker discovery and diagnostics. glenresearch.com The development of such platforms demonstrates a clear trajectory toward using advanced biotin phosphoramidite derivatives to build the next generation of tools for systems biology and personalized medicine. frontiersin.org
Q & A
Basic Research Questions
Q. How is biotin phosphoramidite (hydroxyprolinol) optimally incorporated into oligonucleotides during solid-phase synthesis?
- Methodology :
- Coupling Time : Use a coupling time of 12–15 minutes to ensure efficient incorporation. Prolonged coupling (>15 minutes) may increase side reactions, while shorter times reduce yield .
- Deprotection : Retain the dimethoxytrityl (DMT) group during synthesis to monitor coupling efficiency via UV absorbance. After cleavage, use ammonium hydroxide or methylamine-based deprotection to remove the biotin’s protecting groups without damaging the label .
- Backbone Selection : The hydroxyprolinol backbone (1,3-diol configuration) minimizes cyclic phosphate formation during deprotection compared to 1,2-diol backbones, reducing label loss .
Q. What analytical methods validate successful biotinylation post-synthesis?
- Methodology :
- HPLC/MS : Analyze oligonucleotide purity and confirm biotin incorporation via mass spectrometry. The biotin moiety adds ~443 Da to the molecular weight .
- Streptavidin Binding Assay : Use streptavidin-coated beads or plates to test binding efficiency. Incubate biotinylated oligonucleotides with streptavidin and measure unbound fractions via fluorescence or absorbance .
- UV Quantification : Calculate coupling efficiency by comparing DMT removal UV readings (495 nm) at each synthesis cycle .
Advanced Research Questions
Q. How can steric hindrance be minimized when co-labeling oligonucleotides with biotin and bulky modifiers (e.g., fluorophores)?
- Methodology :
- Spacer Arm Optimization : Use biotin-TEG phosphoramidites with extended triethylene glycol (TEG) spacers (15-atom length) to separate the biotin tag from other labels, reducing steric clashes .
- Sequential Labeling : Introduce biotin and fluorescent modifiers at opposite termini (e.g., 5′-biotin and 3′-fluorophore) or alternate positions with unmodified nucleotides as spacers .
- Conjugation Validation : Perform Förster resonance energy transfer (FRET) or gel-shift assays to confirm independent functionality of both labels .
Q. What experimental strategies assess the stability of biotinylated oligonucleotides under varying deprotection conditions?
- Methodology :
- Comparative Deprotection : Treat parallel batches with (i) standard ammonium hydroxide (55°C, 16 hours) and (ii) milder conditions (e.g., 0.05 M K₂CO₃ in methanol, 4 hours). Quantify biotin retention via streptavidin-binding assays .
- Phosphate Stability Analysis : Use 31P NMR to monitor cyclic phosphate formation in 1,2-diol backbones under acidic or oxidative conditions. Serinol-based backbones (1,3-diol) show superior stability .
- Long-Term Storage : Store biotinylated oligonucleotides in neutral buffers (pH 7.0) at –20°C. Avoid repeated freeze-thaw cycles to prevent aggregation .
Q. How can photocleavable (PC) biotin phosphoramidites enhance applications in reversible biomolecular capture?
- Methodology :
- Synthesis : Substitute standard biotin phosphoramidites with PC variants (e.g., PC 5′-Biotin Phosphoramidite). These include a UV-cleavable linker between biotin and the oligonucleotide .
- Application : After streptavidin-based capture, irradiate complexes at 365 nm (10–15 minutes) to release oligonucleotides intact. Validate release efficiency via gel electrophoresis or qPCR .
- Limitations : Optimize UV exposure time to prevent oligonucleotide damage. Use shorter wavelengths (<300 nm) with caution due to DNA backbone cleavage risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
